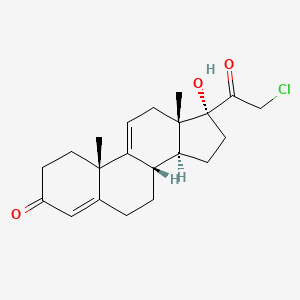
21-Desacetoxy-21-Chloro Anecortave
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Desacetoxy-21-Chloro Anecortave is a synthetic steroidal compound with the molecular formula C21H27ClO3 and a molecular weight of 362.89 g/mol . It is a derivative of anecortave, which is known for its anti-glucocorticoid properties. This compound has been used in the preparation of pregnane derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 21-Desacetoxy-21-Chloro Anecortave involves multiple steps, starting from a suitable steroidal precursor. The key steps typically include chlorination and deacetylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually produced in batch processes, with careful monitoring of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
21-Desacetoxy-21-Chloro Anecortave undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
21-Desacetoxy-21-Chloro Anecortave has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 21-Desacetoxy-21-Chloro Anecortave involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to glucocorticoid receptors, thereby modulating the expression of genes involved in inflammation and immune response. The exact molecular pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anecortave: The parent compound, known for its anti-glucocorticoid properties.
Cortisol: A naturally occurring glucocorticoid with similar structural features.
Prednisolone: A synthetic glucocorticoid used in various therapeutic applications.
Uniqueness
21-Desacetoxy-21-Chloro Anecortave is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the chlorine atom and the absence of the acetoxy group differentiate it from other similar compounds, potentially leading to unique pharmacological effects.
Propriétés
Formule moléculaire |
C21H27ClO3 |
|---|---|
Poids moléculaire |
362.9 g/mol |
Nom IUPAC |
(8S,10S,13S,14S,17R)-17-(2-chloroacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H27ClO3/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,25H,3-5,7-10,12H2,1-2H3/t15-,17+,19+,20+,21+/m1/s1 |
Clé InChI |
YFXBALFUWXVJMK-ONKRVSLGSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]4(C(=O)CCl)O)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CCl)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)
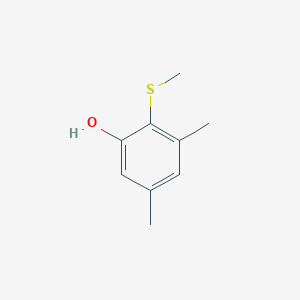
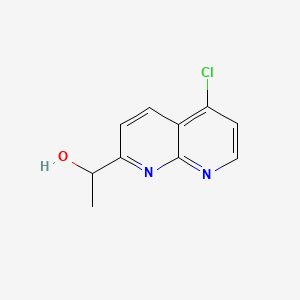
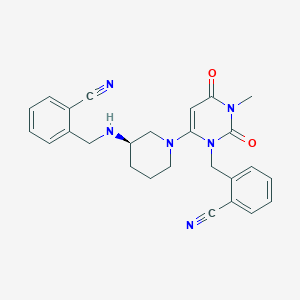
![(1R,2R,4S,5S,7s,9r)-9-Butyl-7-((2,3-dihydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Bromide](/img/structure/B13858440.png)
![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)

![21-Di[methylenebis(oxy)] 5a-Dihydrocortisol](/img/structure/B13858461.png)
![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)
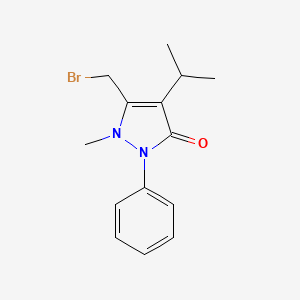
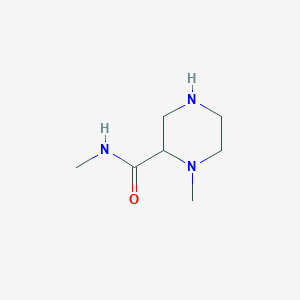
![2-[4-(Morpholine-4-carbonyl)phenyl]acetic acid](/img/structure/B13858490.png)
